molecular formula C20H15Cl2N3O2S B11982299 (5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11982299
M. Wt: 432.3 g/mol
InChI Key: MNCPMVBPKPXKDE-LICLKQGHSA-N
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Description

(5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolo-triazole core, which is a fused heterocyclic system, and is substituted with dichlorophenyl and propoxybenzylidene groups. Its distinct structure makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the dichlorophenyl and propoxybenzylidene substituents. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various aldehydes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions might be facilitated by the presence of catalysts or under microwave irradiation to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield hydroxylated or carboxylated derivatives, reduction can produce alcohols or amines, and substitution reactions can lead to a variety of functionalized compounds with different properties.

Scientific Research Applications

(5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate due to its unique structure and bioactivity.

    Industry: It is investigated for use in material science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it could interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5E)-2-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure with a methoxy group instead of a propoxy group.

    (5E)-2-(2,4-dichlorophenyl)-5-(4-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

The uniqueness of (5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The propoxybenzylidene group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for various applications.

Properties

Molecular Formula

C20H15Cl2N3O2S

Molecular Weight

432.3 g/mol

IUPAC Name

(5E)-2-(2,4-dichlorophenyl)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H15Cl2N3O2S/c1-2-9-27-14-6-3-12(4-7-14)10-17-19(26)25-20(28-17)23-18(24-25)15-8-5-13(21)11-16(15)22/h3-8,10-11H,2,9H2,1H3/b17-10+

InChI Key

MNCPMVBPKPXKDE-LICLKQGHSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Origin of Product

United States

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